![molecular formula C8H6FNO4 B2387812 4-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 1079991-68-6](/img/structure/B2387812.png)
4-Fluoro-2-methyl-3-nitrobenzoic acid
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Overview
Description
“4-Fluoro-2-methyl-3-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .
Synthesis Analysis
The synthesis of “4-Fluoro-2-methyl-3-nitrobenzoic acid” involves several steps. One method starts from 4-fluoro-2-nitro-benzonitrile, which is suspended in HBr and heated at 130 °C for 6.5 hours .Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-methyl-3-nitrobenzoic acid” can be represented by the SMILES stringCOC(=O)C1=CC(=C(C=C1)F)N+[O-]
. The InChI representation is InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
. Chemical Reactions Analysis
“4-Fluoro-2-methyl-3-nitrobenzoic acid” has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .Physical And Chemical Properties Analysis
“4-Fluoro-2-methyl-3-nitrobenzoic acid” is a white to light yellow crystal powder . It has a molecular weight of 199.14 g/mol . It is soluble in 95% ethanol .Scientific Research Applications
- Antimycobacterial Activity : Researchers have used 4-Fluoro-2-methyl-3-nitrobenzoic acid as a starting reagent in the preparation of novel benzimidazoles with antimycobacterial activity . These benzimidazoles could potentially serve as new drug candidates for treating tuberculosis and other mycobacterial infections.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors : The compound has been employed in the synthesis of novel AChE and BChE inhibitors containing a benzimidazole core structure . These inhibitors play a crucial role in modulating cholinergic neurotransmission and are relevant in neurodegenerative diseases like Alzheimer’s.
- Pictet-Spengler Reaction Precursors : 4-Fluoro-2-methyl-3-nitrobenzoic acid serves as a precursor for bis(heterocyclic) skeletal compounds used in the Pictet-Spengler reaction . This reaction is valuable for constructing complex heterocyclic molecules.
- Reactions with Salicyl Phosphate Dianion : Researchers have studied the reactions of substituted pyridines with the salicyl phosphate dianion using 4-Fluoro-2-nitrobenzoic acid . These investigations contribute to our understanding of organic transformations and reaction mechanisms.
- Synthesis Route Development : The compound has been used as an intermediate raw material in the synthesis of 2-fluoro-3-nitrobenzoic acid. The process involves several steps, starting from o-methylphenol and culminating in the desired product. This method is suitable for large-scale production .
Medicinal Chemistry and Drug Development
Enzyme Inhibition Studies
Chemical Synthesis and Reaction Intermediates
Organic Synthesis and Substituted Pyridines
Industrial Applications
Chemical Characterization
Safety and Hazards
Future Directions
Despite the challenges, the “4-Fluoro-2-methyl-3-nitrobenzoic acid” industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .
Relevant Papers “4-Fluoro-2-methyl-3-nitrobenzoic acid” has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .
properties
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPINGKKONVKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-3-nitrobenzoic acid |
Synthesis routes and methods
Procedure details
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